3-{[4-(4-氯苯基)哌嗪-1-基]磺酰}-1-甲基-N-[(吡啶-2-基)甲基]-1H-吡唑-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N . This key can be used to retrieve the compound’s structure from databases like PubChem or ChemSpider.科学研究应用
分子相互作用研究
涉及类似化合物的研究重点在于了解这些化学实体与生物靶标之间的分子相互作用。例如,一项针对拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺与 CB1 大麻素受体的研究,使用分子轨道方法和构象分析来开发统一的药效团模型。这提供了受体拮抗的分子基础的见解,并有助于设计新的治疗剂 (Shim 等,2002)。
合成和结构分析
研究的另一个方面是新化合物的合成及其结构表征。诸如合成含有哌嗪部分的吡唑羧酰胺衍生物 (洪水吕等,2013) 和双芳基吡唑磺酰胺衍生物的简易合成 (Brijesh Kumar Srivastava 等,2008) 等研究通过提供对其化学性质和潜在生物活性的更深入理解,为开发新的药理活性剂做出贡献。
抗癌特性
设计、合成和评估化合物以了解其抗癌特性是另一个重要的研究领域。例如,一项针对源自恶二唑-3-基甲基-哌嗪-1-基取代的吡唑并[1,5-a]嘧啶类似物的羧酰胺、磺酰胺、脲和硫脲的研究显示出对 HeLa 细胞系有希望的抗癌活性 (Ajeesh Kumar 等,2016)。此类研究有助于识别潜在的新型癌症治疗方法。
抗菌活性
对新化合物(例如哌嗪和三唑并吡嗪衍生物 (Patil 等,2021))的合成和抗菌评估的研究展示了这些化合物在解决细菌和真菌感染方面的潜力。鉴于抗菌素耐药性的上升,这对于开发新的抗生素至关重要。
作用机制
Target of Action
A structurally similar compound has been identified as an antagonist with high affinity and selectivity for the human dopamine d4 receptor .
Mode of Action
If it acts similarly to the structurally related compound, it may interact with the dopamine D4 receptor, potentially inhibiting the receptor’s activity .
Biochemical Pathways
If it acts on the dopamine d4 receptor like its structurally related compound, it may influence dopaminergic signaling pathways .
Result of Action
If it acts as an antagonist for the dopamine D4 receptor, it could potentially reduce dopaminergic signaling .
属性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c1-26-15-19(20(29)24-14-17-4-2-3-9-23-17)21(25-26)32(30,31)28-12-10-27(11-13-28)18-7-5-16(22)6-8-18/h2-9,15H,10-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJTJQICDRMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。